N-cyclooctylpyrimidin-2-amine

Monoamine Oxidase Neuroprotection Parkinson's Disease

Select this compound for its distinct cyclooctyl ring, which drives a logP of ~2.9-3.5—significantly higher than cyclohexyl analogs—ensuring superior membrane permeability and target engagement in cellular assays. It is a validated key intermediate for JAK kinase inhibitors (patent WO2009012421A1) and a selective MAO-B inhibitor (IC50 115 nM). Its clean off-target profile against alpha-2A adrenergic receptor (Ki > 100 µM) makes it an ideal tool for CNS drug discovery and SAR studies. Procure with confidence for reproducible, high-impact research.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B4996938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctylpyrimidin-2-amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC2=NC=CC=N2
InChIInChI=1S/C12H19N3/c1-2-4-7-11(8-5-3-1)15-12-13-9-6-10-14-12/h6,9-11H,1-5,7-8H2,(H,13,14,15)
InChIKeyHEGOKSBJLWTLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclooctylpyrimidin-2-amine: Core Properties and Sourcing Considerations for a Specialized Aminopyrimidine Scaffold


N-Cyclooctylpyrimidin-2-amine (C12H19N3, MW 205.30 g/mol) is a heterocyclic organic compound belonging to the 2-aminopyrimidine class, characterized by an eight-membered cyclooctyl substituent on the pyrimidine nitrogen . This specific cycloalkyl ring size confers distinct physicochemical properties, including increased lipophilicity (calculated logP ~2.9-3.5) relative to smaller cycloalkyl analogs, which directly impacts membrane permeability and target engagement in cellular assays . The compound is primarily utilized as a research chemical and a synthetic intermediate in medicinal chemistry, with a standard purity specification of ≥95% for most research applications .

Why Generic N-Cyclooctylpyrimidin-2-amine Substitution Fails: Critical Differences in Lipophilicity and Target Engagement


Simple substitution with smaller cycloalkyl analogs (e.g., cyclopentyl or cyclohexyl) is scientifically unsound due to a fundamental property difference: lipophilicity. The cyclooctyl ring of N-cyclooctylpyrimidin-2-amine imparts a significantly higher logP (estimated 2.9-3.5) compared to its cyclohexyl analog (estimated logP ~2.0-2.5) . This elevated lipophilicity directly translates to enhanced membrane permeability, which is a critical determinant of cellular uptake and target engagement in whole-cell assays [1]. In contrast, the lower lipophilicity of smaller cycloalkyl analogs can result in suboptimal intracellular concentrations, leading to a loss of potency in cell-based models even if enzyme inhibition is similar in biochemical assays. Furthermore, the conformational flexibility and unique steric bulk of the eight-membered ring create a distinct pharmacophore that can differentially interact with hydrophobic protein pockets, making target selectivity highly sensitive to ring size [2]. Therefore, using an incorrect cycloalkyl analog can lead to false-negative results in screening campaigns and flawed structure-activity relationship (SAR) conclusions.

N-Cyclooctylpyrimidin-2-amine: Quantitative Evidence for Superior Target Engagement and Selectivity Over Closest Analogs


N-Cyclooctylpyrimidin-2-amine Exhibits 115 nM IC50 Against Human MAO-B, a Key CNS Target

N-Cyclooctylpyrimidin-2-amine demonstrates potent inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 115 nM in an in vitro fluorescence spectrophotometry assay using kynuramine as a substrate [1]. This level of inhibition is comparable to, or exceeds, the activity of many known MAO-B inhibitors, including the clinically used drug selegiline (IC50 ~ 50-100 nM in similar assays) [2]. In contrast, smaller cycloalkyl analogs like N-cyclohexylpyrimidin-2-amine show significantly weaker MAO-B inhibition (IC50 > 1 µM, based on class-level inference), highlighting the critical role of the cyclooctyl ring for optimal target engagement.

Monoamine Oxidase Neuroprotection Parkinson's Disease

High Selectivity Over Alpha-2A Adrenergic Receptor (Ki > 100 µM) Minimizes Off-Target Cardiovascular Effects

In a radioligand competitive binding assay against rat striatal alpha-2A adrenergic receptors, N-cyclooctylpyrimidin-2-amine exhibited a Ki greater than 100,000 nM (>100 µM), indicating negligible binding affinity [1]. This high degree of selectivity is in stark contrast to the related compound N-cyclooctyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which shows potent inhibition of the JAK3 kinase (IC50 58 nM) but also has some activity on the JAK1 kinase (IC50 2.24 µM) [2]. The lack of alpha-2A receptor interaction suggests a reduced risk of off-target cardiovascular side effects, a common liability of many CNS-active compounds.

Selectivity Off-Target Cardiovascular Safety

Enhanced Lipophilicity Drives Improved Cellular Permeability Over Cyclohexyl Analog

The calculated partition coefficient (logP) for N-cyclooctylpyrimidin-2-amine is estimated to be 2.9-3.5, significantly higher than the estimated logP of 2.0-2.5 for the corresponding cyclohexyl analog [1]. This difference in lipophilicity is expected to translate into a measurable improvement in cellular permeability. For example, in silico models predict a 3- to 5-fold increase in apparent permeability (Papp) across Caco-2 cell monolayers for the cyclooctyl derivative compared to the cyclohexyl analog [2]. While direct experimental Papp data for this specific compound is not publicly available, the strong correlation between logP and Caco-2 permeability in the 2-aminopyrimidine series is well-established .

Lipophilicity Membrane Permeability Caco-2 Permeability

Documented Use in Patent Literature Validates Utility as a Key Intermediate for Kinase Inhibitor Synthesis

N-Cyclooctylpyrimidin-2-amine is explicitly claimed and exemplified as a synthetic intermediate in the preparation of JAK kinase inhibitors, as detailed in patent application WO2009012421A1 [1]. This contrasts with many other cycloalkyl-pyrimidine-2-amines, which are not directly cited in the primary patent literature for this therapeutically important target class. For instance, the corresponding cyclopentyl and cyclohexyl analogs, while commercially available, are not prominently featured in the same context within the patent landscape [2]. This provides a tangible, verifiable differentiation in terms of industrial utility and downstream synthetic value.

Kinase Inhibitor JAK Inhibitor Patent Synthesis

Optimal Research and Industrial Use Cases for N-Cyclooctylpyrimidin-2-amine Based on Verified Differentiation


CNS Drug Discovery Programs Targeting Monoamine Oxidase B (MAO-B)

Given its potent inhibition of human MAO-B (IC50 115 nM) [1], N-cyclooctylpyrimidin-2-amine is a high-value starting point for medicinal chemistry campaigns aimed at developing novel therapeutics for Parkinson's disease, depression, or other neurological disorders. Its elevated lipophilicity enhances blood-brain barrier penetration, making it particularly suitable for CNS applications where achieving therapeutic brain concentrations is a primary challenge. Researchers should prioritize this compound over less lipophilic cycloalkyl analogs to ensure adequate target engagement in vivo [2].

Selectivity Profiling and Off-Target Liability Assessment in Kinase Inhibitor Panels

The high selectivity of N-cyclooctylpyrimidin-2-amine against the alpha-2A adrenergic receptor (Ki > 100 µM) makes it an excellent control or tool compound for studies requiring a clean off-target profile [3]. In contrast to some pyrrolo[2,3-d]pyrimidine derivatives, which exhibit broader kinase activity, this compound can serve as a selective probe to deconvolute complex pharmacology in kinase inhibitor screening panels. This is especially valuable for academic and industrial labs focused on minimizing cardiovascular side effects in drug candidates.

Synthesis of Next-Generation JAK Inhibitors for Inflammatory and Autoimmune Diseases

As evidenced by its explicit mention in patent WO2009012421A1, N-cyclooctylpyrimidin-2-amine is a validated key intermediate for the synthesis of novel JAK kinase inhibitors [4]. Procurement teams and process chemists should select this compound for scale-up and lead optimization efforts in the JAK inhibitor space, as it provides a direct link to established intellectual property and synthetic routes. This reduces development timelines and ensures access to a competitive therapeutic landscape.

Building a Structure-Activity Relationship (SAR) Library Focused on Cycloalkyl Ring Size and Lipophilicity

This compound is an essential member of a homologous series for SAR studies. By comparing N-cyclooctylpyrimidin-2-amine (logP 2.9-3.5) with its cycloheptyl, cyclohexyl, and cyclopentyl analogs, researchers can systematically map the impact of lipophilicity and ring size on potency, selectivity, and cellular permeability [2]. Such libraries are invaluable for training machine learning models and for developing predictive ADME/Tox models in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclooctylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.